molecular formula C6H2Cl2N2O B13686254 1,4-Dichlorofuro[3,4-d]pyridazine

1,4-Dichlorofuro[3,4-d]pyridazine

Cat. No.: B13686254
M. Wt: 189.00 g/mol
InChI Key: AMYOEUKDJLBFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichlorofuro[3,4-d]pyridazine is a heterocyclic compound characterized by the presence of a furan ring fused to a pyridazine ring, with chlorine atoms at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichlorofuro[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloropyridazine with furan in the presence of a suitable catalyst. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dichlorofuro[3,4-d]pyridazine is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189.00 g/mol

IUPAC Name

1,4-dichlorofuro[3,4-d]pyridazine

InChI

InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H

InChI Key

AMYOEUKDJLBFSC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CO1)C(=NN=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.